4-Benzylpiperidin-2-one
Overview
Description
4-Benzylpiperidin-2-one, also known as 1-Benzyl-4-piperidone, is a versatile heterocyclic building block used in the synthesis of pharmaceutical compounds . It is a research chemical used in scientific studies .
Synthesis Analysis
A series of diversified N-benzylpiperidin-4-one oximes were synthesized and characterized by their NMR spectral data. Single-crystal XRD analysis was performed for the representative symmetrically and unsymmetrically substituted molecules . The monosubstituted derivatives showed butyrylcholinesterase selective inhibitions, while unsubstituted and disubstituted derivatives showed acetylcholinesterase selective inhibitions .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . It belongs to the class of organic compounds known as 1-benzoylpiperidines .Chemical Reactions Analysis
This compound acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .Scientific Research Applications
4-Benzylpiperidin-2-one is widely used in the field of organic chemistry for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. This compound is also used in the synthesis of various peptides and peptidomimetics, as well as in the synthesis of various polymers materials.
Mechanism of Action
Target of Action
4-Benzylpiperidin-2-one primarily targets the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine , with an EC50 of 109 nM (DA), 41.4 nM (NE), and 5246 nM (5-HT) .
Mode of Action
The compound interacts with its targets by increasing the release of monoamines, particularly dopamine and norepinephrine . This results in enhanced neurotransmission, leading to various physiological effects. It also functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic system . By enhancing the release of monoamines and inhibiting their breakdown, the compound can significantly influence the functioning of this system. The downstream effects of this include alterations in mood, cognition, and behavior, among other physiological processes.
Pharmacokinetics
Given its structural similarity to other piperidine derivatives, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the compound’s bioavailability and overall pharmacological effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and activity within the brain . By enhancing monoamine release and inhibiting their breakdown, the compound can induce various physiological effects, potentially including mood elevation, increased alertness, and enhanced cognitive function .
Advantages and Limitations for Lab Experiments
The main advantages of using 4-Benzylpiperidin-2-one in laboratory experiments are its versatility and its ability to increase the rate of reaction of various compounds. Additionally, this compound is relatively inexpensive and is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively unstable and may decompose over time. Additionally, the compound may react with other compounds in the reaction mixture, resulting in the formation of unwanted products.
Future Directions
The future directions for 4-Benzylpiperidin-2-one are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research into the mechanism of action of this compound may allow for the development of new applications for the compound. Additionally, further research into the biochemical and physiological effects of this compound may allow for the development of new drugs and other compounds. Finally, further research into the stability and reactivity of this compound may allow for the development of new methods for the synthesis and isolation of the compound.
Safety and Hazards
properties
IUPAC Name |
4-benzylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-9-11(6-7-13-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDJPLEABLCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179683-98-8 | |
Record name | 4-benzylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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